4-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid - 2002754-24-5

4-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid

Catalog Number: EVT-1765606
CAS Number: 2002754-24-5
Molecular Formula: C13H16FNO2
Molecular Weight: 237.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

[11C]CPPC ([11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide)

Compound Description: [11C]CPPC is a radioligand designed for positron emission tomography (PET) imaging of the colony-stimulating factor 1 receptor (CSF1R). This receptor is implicated in neuroinflammation, making [11C]CPPC a potential tool for studying this condition in humans. []

Relevance: Psa374 is structurally very similar to 4-(4-(fluoromethyl)piperidin-1-yl)benzoic acid. Both compounds share the same core structure, featuring a 4-(fluoromethyl)piperidine ring linked to a benzene ring through an amide bond. The primary difference lies in the substituent on the benzene ring, with Psa374 having a 5-cyanofuran-2-carboxamide group compared to the carboxylic acid group in the target compound. []

AZD4017

Compound Description: AZD4017 is a carboxylic acid derivative investigated as a potential inhibitor of 11β-HSD1, an enzyme implicated in obesity and metabolic syndrome. []

Relevance: While the specific structure of AZD4017 is not provided in the abstract, it is mentioned as belonging to the same chemical class (carboxylic acids) and sharing the same target (11β-HSD1) as the related compound AZD8329. Based on this information, it can be inferred that AZD4017 likely possesses a carboxylic acid moiety and structural features that allow for interaction with the 11β-HSD1 enzyme. This potential structural similarity to AZD8329 suggests a possible connection to the core structure of 4-(4-(fluoromethyl)piperidin-1-yl)benzoic acid, specifically the presence of a carboxylic acid group and a piperidine ring. []

AZD8329 (4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid)

Compound Description: AZD8329 is a potent and selective inhibitor of 11β-HSD1, an enzyme involved in cortisol regulation and a potential therapeutic target for obesity and metabolic syndrome. It exhibits improved solubility and pharmacokinetic properties compared to earlier compounds in its class, making it a promising candidate for further drug development. []

Relevance: AZD8329, like 4-(4-(fluoromethyl)piperidin-1-yl)benzoic acid, contains a carboxylic acid moiety attached to a benzene ring. Additionally, both compounds feature a cyclic structure directly linked to the benzene ring, with AZD8329 having a pyrazole ring and the target compound having a piperidine ring. This structural similarity, along with their shared carboxylic acid functionality, suggests a potential relationship in their physicochemical properties and biological activity. []

4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid

Compound Description: This compound is a 3,4-diaminoisocoumarin derivative that serves as a precursor in the synthesis of 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid. []

Relevance: 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid shares the benzoic acid moiety with 4-(4-(fluoromethyl)piperidin-1-yl)benzoic acid. The presence of a benzene ring directly attached to a carboxylic acid group is a common structural feature in both compounds. []

4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid

Compound Description: This compound, containing a phthalide-carboxamide system, is synthesized from 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid through a novel methodology. []

Relevance: Similar to 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid, this compound also shares the benzoic acid core structure with 4-(4-(fluoromethyl)piperidin-1-yl)benzoic acid, highlighting the common use of this moiety in various chemical syntheses. []

4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid

Compound Description: This pyrazole-derived hydrazone displays potent antimicrobial activity, particularly against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentration values as low as 0.39 μg/mL. Notably, it exhibits low toxicity towards human cells, making it a potential candidate for further development as an antimicrobial agent. []

Relevance: This compound shares a close structural resemblance with 4-(4-(fluoromethyl)piperidin-1-yl)benzoic acid. Both molecules contain a benzoic acid moiety and a heterocyclic ring directly connected to the benzene ring. The key difference lies in the type of heterocycle and the substituents attached to it. The related compound has a pyrazole ring with a formyl and a 3-fluorophenyl group, while the target compound features a piperidine ring with a fluoromethyl substituent. []

4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid

Compound Description: Similar to its isomer, 4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid, this pyrazole-derived hydrazone also demonstrates potent antimicrobial activity against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii. Its low toxicity towards human cells makes it another promising candidate for antimicrobial drug development. []

Relevance: 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid exhibits a structural analogy to 4-(4-(fluoromethyl)piperidin-1-yl)benzoic acid, as both compounds share a benzoic acid moiety directly linked to a heterocyclic ring. The distinction arises from the type of heterocycle and its substituents: a pyrazole ring bearing a formyl and a 4-fluorophenyl group in the related compound, compared to a piperidine ring with a fluoromethyl substituent in the target compound. []

[(18)F]repaglinide ((S)-2-(2-[18F]fluoroethoxy)-4-([3-methyl-1-(2-piperidin-1-yl-phenyl)-butyl-carbamoyl]-methyl)-benzoic acid )

Compound Description: [(18)F]repaglinide is a radiolabeled derivative of the sulfonylurea receptor (SUR) ligand repaglinide. Developed as a potential PET tracer for imaging pancreatic beta-cell mass, [(18)F]repaglinide displays high affinity for the human SUR1 isoform and exhibits biological activity comparable to repaglinide in insulin secretion experiments. Preliminary biodistribution studies in rats show promising pancreatic tissue accumulation, suggesting its potential suitability for in vivo PET imaging. []

Relevance: [(18)F]repaglinide exhibits structural similarities to 4-(4-(fluoromethyl)piperidin-1-yl)benzoic acid. Both compounds feature a benzoic acid moiety and a piperidine ring within their structure. Although [(18)F]repaglinide possesses a more complex structure overall, the presence of these shared components suggests potential similarities in their physicochemical properties and pharmacological profiles. []

[(19)F]Repaglinide

Compound Description: [(19)F]Repaglinide is the non-radioactive fluorine analog of [(18)F]repaglinide, synthesized to characterize the binding properties of the fluorinated repaglinide derivative. It demonstrates high affinity for the human SUR1 isoform, with a K(D) of 134 nM, confirming the retained binding capability of the fluorinated compound. []

Relevance: Although the exact structural difference between [(19)F]repaglinide and [(18)F]repaglinide is not explicitly stated, it can be inferred that the primary difference lies in the fluorine isotope used. Therefore, [(19)F]repaglinide would share the same structural similarities with 4-(4-(fluoromethyl)piperidin-1-yl)benzoic acid as [(18)F]repaglinide, specifically the presence of a benzoic acid moiety and a piperidine ring, suggesting potential overlaps in their physicochemical properties and pharmacological activity. []

4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid

Compound Description: This compound is structurally characterized in the study, revealing a slight twist between the benzene and triazole rings. Crystallographic analysis shows the formation of supramolecular chains and sheets mediated by hydrogen bonding interactions involving the carboxylic acid, hydroxy, and triazole groups. []

4-(furan-2-yl)benzoic acid

Compound Description: This compound serves as a core structure for a series of pyrazolone-based derivatives investigated as xanthine oxidase inhibitors for treating hyperuricemia. []

4-(5-((3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid

Compound Description: Among the synthesized pyrazolone derivatives, this compound exhibits the most potent inhibitory activity against xanthine oxidase, acting as a mixed-type inhibitor with a higher affinity for the free enzyme. Molecular docking and dynamics simulations suggest that its carboxylic group plays a crucial role in binding to the enzyme's active site through salt bridge and hydrogen bond interactions. []

4-Naphthalen-1-yl-benzoic Acid (NA-1)

Compound Description: NA-1 is a fluorescent ligand that exhibits significant Stokes shifts with increasing solvent polarity, suggesting the formation of an intramolecular charge transfer (ICT) complex in its excited state. This ICT state plays a crucial role in the energy transfer process to Eu(III) ions when NA-1 is complexed with them, resulting in enhanced luminescence of the lanthanide ions. This property highlights its potential application in the development of luminescent materials. []

4-[4-(4-Methoxyphenyl)-naphthalen-1-yl]-benzoic Acid (NA-2)

Compound Description: Similar to NA-1, NA-2 also exhibits significant Stokes shifts in its fluorescence spectra with increasing solvent polarity, indicating the formation of an ICT complex in the excited state. This property enables efficient energy transfer to Eu(III) ions when complexed with NA-2, leading to enhanced Eu(III) luminescence. This characteristic makes NA-2 a promising candidate for applications requiring luminescent lanthanide complexes. []

4-{4-[4-(4-Methoxyphenyl)-naphthalen-1-yl]-benzyloxy}-benzoic Acid (NA-3)

Compound Description: Unlike NA-1 and NA-2, NA-3 contains a -CH2OPh- group that acts as a blocking group, preventing the formation of the ICT state. Consequently, its fluorescence spectrum shows no solvent dependence, and it fails to enhance Eu(III) luminescence when complexed with the lanthanide ion. This finding underscores the importance of the ICT state in the energy transfer process for efficient luminescence in lanthanide complexes. []

[4-((4-Hydroxynaphthalen-1-yl) Diazenyl) Benzoic Acid] (p-ABAαN)

Compound Description: p-ABAαN, a synthesized azo compound, displays distinct color changes in acidic, neutral, and alkaline pH environments, suggesting its potential as a pH indicator. Its effectiveness as an indicator is validated in acid-base neutralization reactions and the titrimetric assay of ibuprofen, where it shows comparable performance to standard indicators like phenolphthalein and methyl orange. These findings suggest p-ABAαN could be a suitable alternative for standard indicators in various analytical applications. []

4HPTTNPB (N-(4-hydroxyphenyl)amido derivative of TTNPB)

Compound Description: Modifying the carboxyl group of the highly teratogenic retinoid TTNPB with an N-(4-hydroxyphenyl)amido group results in 4HPTTNPB. This compound demonstrates altered activity in cell culture and in vivo compared to its parent compound, TTNPB. 4HPTTNPB induces apoptosis in cancer cells and exhibits reduced binding affinity for retinoic acid receptors (RARs). It also shows lower teratogenicity compared to TTNPB, suggesting that this structural modification could lead to retinoids with a better therapeutic index. []

Relevance: Although 4HPTTNPB is an amide derivative of TTNPB, it retains a structural resemblance to 4-(4-(fluoromethyl)piperidin-1-yl)benzoic acid. The modification from a carboxylic acid to an amide linkage in 4HPTTNPB still leaves a phenyl ring connected to the carbonyl group, mimicking the benzoic acid core found in the target compound. This structural similarity, despite the difference in functional groups, might contribute to shared physicochemical properties. []

Compound Description: 4HBTTNPB is another modified version of TTNPB where the carboxyl group is replaced with a 4-hydroxybenzyl group. This modification leads to a compound that induces apoptosis in breast cancer cells and exhibits significantly reduced teratogenicity compared to TTNPB. Unlike TTNPB, 4HBTTNPB binds poorly to RARs. It also potently activates components of the ER stress pathway, similar to other 4-hydroxybenzyl-modified retinoids. This compound represents a promising lead for developing less teratogenic retinoids with potential anticancer activity. []

Relevance: While 4HBTTNPB is a 4-hydroxybenzyl derivative of TTNPB and lacks the carboxylic acid group present in 4-(4-(fluoromethyl)piperidin-1-yl)benzoic acid, it still shares a structural similarity. Both compounds feature a benzene ring connected to a methylene group, which is further linked to another functional group (a carbonyl in the case of the target compound and an oxygen in 4HBTTNPB). This structural resemblance might lead to overlapping physicochemical characteristics despite the difference in functional groups. []

2-(1-Hexyn-1-yl)benzoic Acid

Compound Description: This compound serves as a versatile reagent primarily used in the preparation of glycosyl ortho-hexynylbenzoates. These benzoates act as efficient glycosyl donors in glycosylation reactions, particularly when catalyzed by gold(I) complexes. This compound is relatively stable at room temperature but can undergo cyclization to form isocoumarin under acidic conditions or high temperatures. []

Properties

CAS Number

2002754-24-5

Product Name

4-(4-(Fluoromethyl)piperidin-1-yl)benzoic acid

IUPAC Name

4-[4-(fluoromethyl)piperidin-1-yl]benzoic acid

Molecular Formula

C13H16FNO2

Molecular Weight

237.27 g/mol

InChI

InChI=1S/C13H16FNO2/c14-9-10-5-7-15(8-6-10)12-3-1-11(2-4-12)13(16)17/h1-4,10H,5-9H2,(H,16,17)

InChI Key

XDYAZRSJHHJHKN-UHFFFAOYSA-N

SMILES

C1CN(CCC1CF)C2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1CN(CCC1CF)C2=CC=C(C=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.